molecular formula C19H19N3O2 B4520549 N~1~-isopropyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N~1~-isopropyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B4520549
M. Wt: 321.4 g/mol
InChI Key: RSEMIHPYZKTHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-isopropyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound characterized by its unique structure, which includes a naphthyl group and a pyridazinyl ring

Scientific Research Applications

N~1~-isopropyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopropyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthyl and pyridazinyl intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include isopropylamine, acetic anhydride, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N~1~-isopropyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents and nucleophiles in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols.

Mechanism of Action

The mechanism of action of N1-isopropyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-isopropyl-3-(2-naphthyl)-2-thiourea
  • N~1~-isopropyl-3-(1-naphthyl)-2-thiourea
  • N~1~-isopropyl-3-(2-naphthyl)-1-phenylurea

Uniqueness

N~1~-isopropyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide stands out due to its unique combination of a naphthyl group and a pyridazinyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13(2)20-18(23)12-22-19(24)10-9-17(21-22)16-8-7-14-5-3-4-6-15(14)11-16/h3-11,13H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEMIHPYZKTHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-isopropyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Reactant of Route 2
Reactant of Route 2
N~1~-isopropyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Reactant of Route 3
Reactant of Route 3
N~1~-isopropyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Reactant of Route 4
Reactant of Route 4
N~1~-isopropyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Reactant of Route 5
Reactant of Route 5
N~1~-isopropyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Reactant of Route 6
Reactant of Route 6
N~1~-isopropyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.